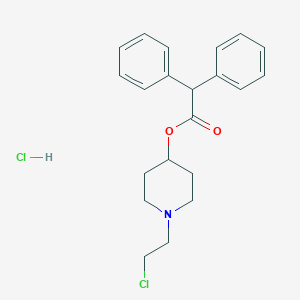

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

Description

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride (commonly referred to as 4-DAMP mustard) is a selective muscarinic acetylcholine receptor (mAChR) antagonist. It is structurally derived from 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) but incorporates a reactive 2-chloroethylamine group, enabling irreversible receptor alkylation via aziridinium ion formation . This compound is widely used in pharmacological studies to differentiate between mAChR subtypes (M₁–M₅), particularly M₂ and M₃, due to its covalent binding mechanism .

Properties

Molecular Formula |

C21H25Cl2NO2 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |

InChI Key |

ZZTCNNZHOWDRPS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

Canonical SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

Synonyms |

4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Hydroxypiperidine Derivatives

Piperidine-4-ol is a common precursor for introducing substituents at the 4-position. Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride or benzyl ethers prevents undesired side reactions during subsequent steps. For example, silylation using TBSCl in dimethylformamide (DMF) with imidazole as a base achieves >95% protection efficiency.

Introduction of the Diphenylacetoxy Group

Esterification of the 4-hydroxyl group with diphenylacetyl chloride is typically performed under Schotten-Baumann conditions. A two-phase system (aqueous NaOH and dichloromethane) facilitates rapid acylation while minimizing hydrolysis. Yields range from 70–85% depending on stoichiometric ratios and mixing efficiency.

| Reaction Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane/H2O | Maximizes interfacial surface area |

| Temperature | 0–5°C | Reduces hydrolysis |

| Diphenylacetyl Chloride | 1.2 equiv. | Ensures complete conversion |

N-(2-Chloroethyl) Substitution

The nitrogen atom of piperidine is alkylated using 1,2-dichloroethane under basic conditions. This step requires careful control to avoid over-alkylation or polymerization.

Alkylation Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), piperidine reacts with 1,2-dichloroethane in the presence of potassium carbonate. The reaction proceeds via an SN2 mechanism, with the chloride acting as a leaving group. Elevated temperatures (50–60°C) improve reaction kinetics but risk diastereomer formation.

Challenges in Regioselectivity

Competing reactions at the oxygen atom of the diphenylacetoxy group necessitate temporary protection. Trityl or acetyl groups are commonly used, though trityl groups introduce steric hindrance that slows alkylation.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) at −20°C yields >90% purity.

Solvent Optimization

Ethanol’s polarity facilitates salt formation, while water reduces solubility, promoting crystallization. Alternative solvents like acetone or isopropanol yield smaller crystals, complicating filtration.

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of 4-diphenylacetoxypiperidine with chloroacetaldehyde followed by hydrogenation offers a one-pot alternative. However, this method suffers from low yields (40–50%) due to imine instability.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C reduces reaction times for alkylation from 12 hours to 30 minutes. Energy efficiency improvements are offset by higher equipment costs and scalability challenges.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protecting Groups

TBS protection, while efficient, requires costly reagents compared to benzyl groups. However, benzyl group removal via hydrogenation introduces safety risks in large-scale reactors.

Waste Management

Chloride byproducts from alkylation and salt formation necessitate neutralization with aqueous NaHCO3. Recycling dichloromethane via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Cyclization: At neutral pH, the compound cyclizes to form an aziridinium ion.

Substitution: The aziridinium ion can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Cyclization: Neutral pH conditions are required for the cyclization to form the aziridinium ion.

Substitution: Nucleophiles such as amines or thiols can react with the aziridinium ion under mild conditions.

Major Products Formed

Cyclization: Formation of the aziridinium ion.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Research

4-DAMP mustard is primarily employed in pharmacological studies to investigate the role of muscarinic receptors in various physiological processes. It selectively blocks M3 receptors while having a lower affinity for M2 receptors, making it a valuable tool in understanding receptor-specific functions.

- Muscarinic Receptor Studies : Research has shown that 4-DAMP mustard effectively inhibits cholinergic agonist-induced activation of mitogen-activated protein kinase (MAPK) in cultured conjunctival goblet cells. This inhibition highlights the receptor-mediated pathways involved in cellular signaling and response mechanisms to cholinergic stimuli .

- Affinity Estimation : The compound has been used to estimate the apparent affinity constants of various agonists acting at muscarinic receptors in guinea-pig ileum preparations. It demonstrated consistent results with established values for carbachol and other agonists, thus validating its use in pharmacological assays .

Neuroscience Applications

In neuroscience, 4-DAMP mustard serves as a tool for dissecting cholinergic signaling pathways and their implications in neural function and pathology.

- GABAergic Transmission Modulation : Studies have indicated that 4-DAMP mustard can modulate GABAergic synaptic transmission. Specifically, it was shown to block muscarine's enhancement of spontaneous GABAergic currents while having minimal effect on evoked currents in chick brain slices. This suggests a nuanced role of muscarinic receptors in regulating inhibitory neurotransmission .

- Histamine-Induced Excitation : In experiments involving septohippocampal neurons, 4-DAMP mustard was employed to elucidate the indirect mechanisms by which histamine excites GABAergic neurons through local acetylcholine release. This underscores its utility in exploring complex neurotransmitter interactions within the brain .

Cellular and Molecular Biology

The compound's ability to selectively inhibit muscarinic receptors makes it a valuable asset in cellular and molecular biology research.

- Real-Time Monitoring : In studies utilizing fast-scan cyclic voltammetry, 4-DAMP mustard was part of a pharmacological toolkit to assess catecholamine secretion from adrenal slices. Its role in modulating neurotransmitter release provides insights into the dynamics of chemical transmission at the cellular level .

- Cell Culture Models : The application of 4-DAMP mustard in cultured cells has facilitated investigations into receptor-mediated signaling pathways, particularly how cholinergic agonists can transactivate growth factor receptors like EGF. This highlights its relevance in cancer research and cellular response studies .

Case Studies and Findings

Mechanism of Action

The compound exerts its effects by irreversibly binding to muscarinic acetylcholine receptors. The cyclization of the compound to form an aziridinium ion allows it to covalently bind to the receptor, leading to the inactivation of the receptor . This irreversible binding is useful for studying the function of specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-DAMP (4-Diphenylacetoxy-N-methylpiperidine Methiodide)

- Structural Difference : Lacks the 2-chloroethyl group, replacing it with a methyl group.

- Mechanism : Reversible competitive antagonist.

- Receptor Selectivity : Prefers M₃ over M₂ receptors but lacks irreversible binding .

Hexahydro-sila-difenidol (HHSiD)

- Structural Difference : Contains a silicon-based hexahydro-sila backbone instead of the piperidine-diphenylacetate scaffold.

- Mechanism : Reversible antagonist with higher affinity for M₃ receptors.

- Functional Role : Used to study M₃-mediated smooth muscle contraction .

p-F-HHSiD (para-Fluoro-HHSiD)

Functional and Pharmacological Comparisons

Receptor Subtype Selectivity

| Compound | M₂ Affinity | M₃ Affinity | Irreversible Action | Key Evidence |

|---|---|---|---|---|

| 4-DAMP Mustard | Low | High | Yes (via alkylation) | |

| 4-DAMP (Methiodide) | Moderate | High | No | |

| HHSiD | Negligible | High | No | |

| Methoctramine | High | Low | No |

- 4-DAMP Mustard : Forms an aziridinium ion in aqueous solution, leading to irreversible M₃ receptor alkylation. Demonstrates 71% receptor inactivation in glandular tissues (M₃-rich) vs. 56% in cardiac/brain tissues (M₂-rich) .

- Methoctramine : Selective M₂ antagonist; used to study cardiac mAChR-mediated adenylyl cyclase inhibition .

Functional Effects in Tissues

- 4-DAMP Mustard : Causes irreversible blockade of oxotremorine-M-induced contractions in rat ileum (M₃-dominant tissue) .

- AF-DX 116 (M₂ antagonist) : Enhances β-adrenergic relaxation in airway smooth muscle by blocking M₂-mediated adenylyl cyclase inhibition .

- HHSiD : Reversibly inhibits carbachol-induced bladder contractions, confirming M₃ dominance in smooth muscle .

Mechanistic Differences

- Irreversible vs. Reversible Binding: 4-DAMP mustard’s 2-chloroethyl group enables covalent modification of receptors, making it a tool for long-term receptor inactivation . Analogues like 4-DAMP and HHSiD rely on non-covalent interactions, allowing reversible inhibition .

Subtype Discrimination :

Biological Activity

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, commonly referred to as 4-DAMP mustard, is a synthetic compound notable for its selective antagonistic effects on muscarinic receptors, particularly the M3 subtype. This article explores the biological activity of 4-DAMP mustard, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 335.84 g/mol

4-DAMP mustard functions primarily as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits a higher affinity for M3 receptors compared to M2 receptors, making it a valuable tool in pharmacological studies aimed at understanding receptor dynamics and signaling pathways.

Key Mechanisms:

- Receptor Blocking : By inhibiting M3 receptor activity, 4-DAMP mustard can alter downstream signaling pathways that are typically activated by acetylcholine.

- Impact on Calcium Oscillations : Research indicates that muscarinic receptor activation leads to calcium oscillations in various tissues. The blockade by 4-DAMP can significantly affect these oscillations, impacting muscle contraction and neurotransmitter release .

Pharmacological Applications

4-DAMP mustard has been utilized in several studies to assess its effects on gastrointestinal motility and neurotransmission. Its ability to selectively block M3 receptors allows researchers to delineate the roles of different muscarinic subtypes in physiological processes.

Case Studies

- Gastrointestinal Studies :

- Catecholamine Secretion :

Comparative Analysis

The following table summarizes the biological activities and affinities of 4-DAMP mustard compared to other muscarinic antagonists:

| Compound | Selectivity | Primary Action | Affinity (Ki) |

|---|---|---|---|

| 4-DAMP mustard | M3 > M2 | Antagonist | Varies by agonist |

| Atropine | Non-selective | Antagonist | ~0.5 μM |

| Scopolamine | Non-selective | Antagonist | ~0.1 μM |

Research Findings

Recent studies have highlighted the potential therapeutic implications of targeting M3 receptors with selective antagonists like 4-DAMP mustard. These findings suggest possible applications in treating conditions characterized by excessive cholinergic activity, such as asthma or gastrointestinal disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.